molecular formula C21H20O B14406483 1-[3-(2-Methoxyphenyl)prop-1-en-2-yl]-4-methylnaphthalene CAS No. 84249-67-2

1-[3-(2-Methoxyphenyl)prop-1-en-2-yl]-4-methylnaphthalene

Katalognummer: B14406483
CAS-Nummer: 84249-67-2
Molekulargewicht: 288.4 g/mol
InChI-Schlüssel: ZMSXMPOLDCASPG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[3-(2-Methoxyphenyl)prop-1-en-2-yl]-4-methylnaphthalene is an organic compound that belongs to the class of naphthalenes. This compound is characterized by the presence of a methoxyphenyl group attached to a prop-1-en-2-yl chain, which is further connected to a methylnaphthalene core. The unique structure of this compound makes it an interesting subject for various scientific studies and industrial applications.

Vorbereitungsmethoden

The synthesis of 1-[3-(2-Methoxyphenyl)prop-1-en-2-yl]-4-methylnaphthalene typically involves a series of organic reactions. One common method is the Claisen-Schmidt condensation, where an aldehyde and a ketone react in the presence of a base to form the desired product. For this compound, the reaction between 2-methoxybenzaldehyde and 4-methylnaphthalene in the presence of sodium hydroxide can be employed . The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as ethanol or methanol.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

1-[3-(2-Methoxyphenyl)prop-1-en-2-yl]-4-methylnaphthalene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the double bond into a single bond, forming a saturated derivative.

    Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring, where halogens or nitro groups can be introduced using reagents like bromine or nitric acid.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with hydrogen gas can produce saturated hydrocarbons.

Wissenschaftliche Forschungsanwendungen

1-[3-(2-Methoxyphenyl)prop-1-en-2-yl]-4-methylnaphthalene has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-[3-(2-Methoxyphenyl)prop-1-en-2-yl]-4-methylnaphthalene involves its interaction with various molecular targets. For instance, it has been shown to inhibit the activation of signal transducer and activator of transcription 3 (STAT3), a key pathway involved in inflammation and cancer . By binding to the DNA-binding domain of STAT3, this compound prevents the transcription of genes associated with cell proliferation and survival.

Vergleich Mit ähnlichen Verbindungen

1-[3-(2-Methoxyphenyl)prop-1-en-2-yl]-4-methylnaphthalene can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.

Eigenschaften

CAS-Nummer

84249-67-2

Molekularformel

C21H20O

Molekulargewicht

288.4 g/mol

IUPAC-Name

1-[3-(2-methoxyphenyl)prop-1-en-2-yl]-4-methylnaphthalene

InChI

InChI=1S/C21H20O/c1-15-12-13-19(20-10-6-5-9-18(15)20)16(2)14-17-8-4-7-11-21(17)22-3/h4-13H,2,14H2,1,3H3

InChI-Schlüssel

ZMSXMPOLDCASPG-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C2=CC=CC=C12)C(=C)CC3=CC=CC=C3OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.